molecular formula C16H22N4O2 B1612667 tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate CAS No. 295341-56-9

tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate

Cat. No. B1612667
M. Wt: 302.37 g/mol
InChI Key: HFEQYXCCAIHIBP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential medical applications. This compound belongs to the class of benzimidazole derivatives that have been studied for their antitumor, antiviral, and anti-inflammatory activities.

Scientific Research Applications

Compound Information

The compound “tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate” has the molecular formula C17H23N3O2 and a molecular weight of 301.38 . It is also known by its CAS number 953071-73-3 .

Potential Applications

Piperazine derivatives, such as this compound, are often used as building blocks or intermediates in the synthesis of various organic compounds . These can include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have a wide range of applications in fields like medicinal chemistry, pharmaceuticals, and materials science.

Synthesis

The synthesis of this compound could potentially involve the reaction of Di-tert-butyl dicarbonate and 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE .

    Organic Synthesis

    • This compound can serve as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • The synthesis of this compound could potentially involve the reaction of Di-tert-butyl dicarbonate and 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE .

    Pharmaceuticals

    • Piperazine derivatives, such as this compound, are often used in the synthesis of many bioactive molecules and drug substances .

    PROTAC Development

    • 4-Aryl piperidine derivatives like this compound can be useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .

properties

IUPAC Name

tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-17-12-6-4-5-7-13(12)18-14/h4-7H,8-11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEQYXCCAIHIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591319
Record name tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate

CAS RN

295341-56-9
Record name tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LA Siddig Ali - 2019 - scholarworks.uaeu.ac.ae
The objective of this research is the synthesis and characterization of novel urea and thiourea-benzimidazole derivatives and to test their biological activities. The 17 novel compounds (…
Number of citations: 0 scholarworks.uaeu.ac.ae

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